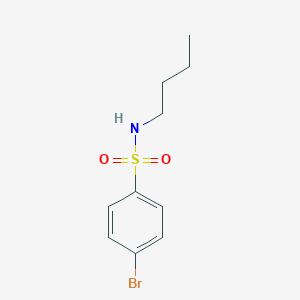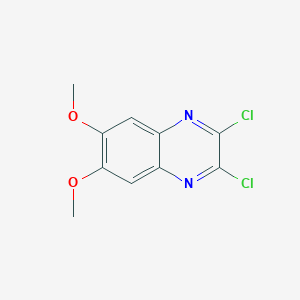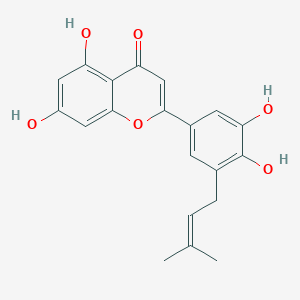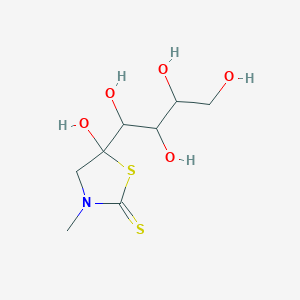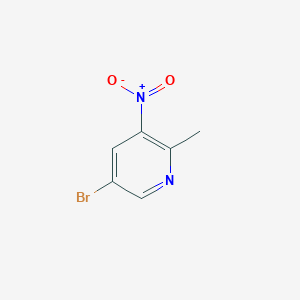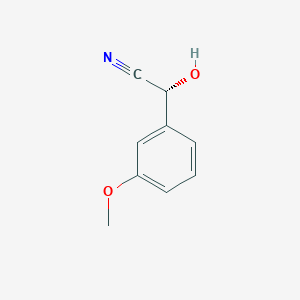
(R)-(+)-3-Methoxymandelonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(R)-(+)-3-Methoxymandelonitrile, also known as (R)-(+)-Mandelonitrile methyl ether, is a chemical compound that is widely used in scientific research. It is a chiral molecule, which means that it exists in two mirror-image forms, and the (R)-(+)-enantiomer is the one that is commonly used in research.
Mécanisme D'action
The mechanism of action of (R)-(+)-3-Methoxymandelonitrile is based on its ability to inhibit β-glucosidases. These enzymes are involved in the hydrolysis of β-glucosides, which are important molecules in plant and bacterial metabolism. By inhibiting these enzymes, (R)-(+)-3-Methoxymandelonitrile disrupts the normal functioning of these organisms, leading to various physiological and biochemical effects.
Effets Biochimiques Et Physiologiques
(R)-(+)-3-Methoxymandelonitrile has been shown to have various biochemical and physiological effects, depending on the organism and the concentration used. In plants, it inhibits the production of ethylene, a hormone that is involved in the regulation of various physiological processes. In bacteria, it inhibits the production of quorum-sensing molecules, which are important for the communication between bacterial cells. In humans, it has been shown to have anti-cancer and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-(+)-3-Methoxymandelonitrile has many advantages for lab experiments, such as its high potency, selectivity, and stability. It is also relatively easy to synthesize and purify. However, it also has some limitations, such as its toxicity at high concentrations and its limited solubility in water.
Orientations Futures
There are many future directions for the research on (R)-(+)-3-Methoxymandelonitrile. One direction is the development of new synthesis methods that are more efficient and environmentally friendly. Another direction is the investigation of its potential as a therapeutic agent for various diseases, such as cancer and inflammation. The role of (R)-(+)-3-Methoxymandelonitrile in plant and bacterial metabolism is also an area of interest for future research. Finally, the development of new derivatives of (R)-(+)-3-Methoxymandelonitrile with improved properties is another direction for future research.
Conclusion:
(R)-(+)-3-Methoxymandelonitrile is a unique chemical compound that has many applications in scientific research. Its ability to inhibit β-glucosidases makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It also has potential as a therapeutic agent for various diseases and has been shown to have anti-cancer and anti-inflammatory properties. The development of new synthesis methods and derivatives of (R)-(+)-3-Methoxymandelonitrile is an area of interest for future research.
Méthodes De Synthèse
The synthesis of (R)-(+)-3-Methoxymandelonitrile involves the reaction of (R)-(+)-mandelic acid with methanol and thionyl chloride. The reaction produces (R)-(+)-Mandelonitrile methyl ether, which is then purified to obtain (R)-(+)-3-Methoxymandelonitrile. The synthesis method is a well-established process and has been used by many researchers to obtain high-quality (R)-(+)-3-Methoxymandelonitrile for their experiments.
Applications De Recherche Scientifique
(R)-(+)-3-Methoxymandelonitrile is widely used in scientific research due to its unique properties. It is a potent inhibitor of plant and bacterial β-glucosidases, which makes it an important tool for studying the role of these enzymes in plant and bacterial metabolism. It is also used as a chiral building block in the synthesis of various pharmaceuticals and agrochemicals.
Propriétés
Numéro CAS |
10049-65-7 |
|---|---|
Nom du produit |
(R)-(+)-3-Methoxymandelonitrile |
Formule moléculaire |
C9H9NO2 |
Poids moléculaire |
163.17 g/mol |
Nom IUPAC |
(2R)-2-hydroxy-2-(3-methoxyphenyl)acetonitrile |
InChI |
InChI=1S/C9H9NO2/c1-12-8-4-2-3-7(5-8)9(11)6-10/h2-5,9,11H,1H3/t9-/m0/s1 |
Clé InChI |
XDOJPCPGMDHJAA-VIFPVBQESA-N |
SMILES isomérique |
COC1=CC=CC(=C1)[C@H](C#N)O |
SMILES |
COC1=CC=CC(=C1)C(C#N)O |
SMILES canonique |
COC1=CC=CC(=C1)C(C#N)O |
Synonymes |
(R)-(+)-3-METHOXYMANDELONITRILE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



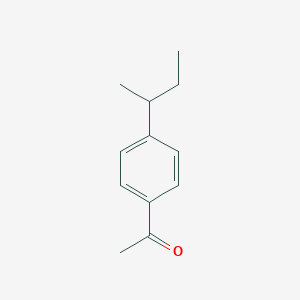
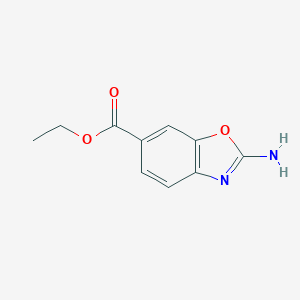
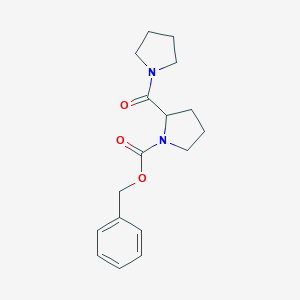
![3-[18-(2-Carboxyethyl)-7,12-diethyl-3,8,13,17-tetramethylporphyrin-21,23-diid-2-yl]propanoic acid;iron(2+)](/img/structure/B155797.png)
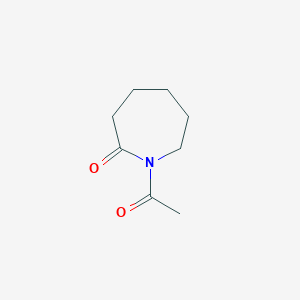
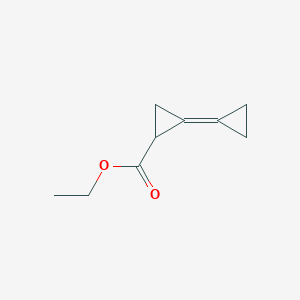
![1-Tricyclo[8.2.2.2(4,7)]hexadeca-1(13),4(16),5,7(15),10(14),11-hexaen-5-yl-ethanone](/img/structure/B155803.png)
